6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylic acid
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Overview
Description
6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylic acid is an organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position on the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-hydroxy-4-oxo-4H-chromene-3-carboxylic acid
- 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
- 6-Chloro-3-iodo-7-methyl-4H-chromen-4-one
Uniqueness
6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-chloro-3-methyl-4-oxochromene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4/c1-5-9(13)7-4-6(12)2-3-8(7)16-10(5)11(14)15/h2-4H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINQIFRNULMLLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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